molecular formula C26H28N6O2S B12405194 Cdk7-IN-11

Cdk7-IN-11

Cat. No.: B12405194
M. Wt: 488.6 g/mol
InChI Key: ZPXRXBCRPSLNKW-JEJOPICUSA-N
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Description

Cdk7-IN-11 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle and transcription. By inhibiting CDK7, this compound has shown potential in cancer therapy, particularly in targeting cancers with dysregulated cell cycle and transcriptional processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves scaling up the reaction volumes, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cdk7-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

Cdk7-IN-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.

    Biology: Helps in understanding the biological functions of CDK7 and its role in cell cycle regulation and transcription.

    Medicine: Shows potential as a therapeutic agent in cancer treatment, particularly in cancers with dysregulated CDK7 activity.

    Industry: Used in the development of new drugs targeting CDK7 and related pathways .

Mechanism of Action

Cdk7-IN-11 exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which is essential for the activation of other cyclin-dependent kinases (CDKs) through T-loop phosphorylation. By inhibiting CDK7, this compound disrupts the cell cycle progression and transcriptional processes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Cdk7-IN-11 is compared with other CDK7 inhibitors, such as SY-5609, ICEC0942, and LY3405105. These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties. This compound is unique in its specific structural modifications that enhance its selectivity and potency against CDK7 .

List of Similar Compounds

Properties

Molecular Formula

C26H28N6O2S

Molecular Weight

488.6 g/mol

IUPAC Name

(E)-N-[3-cyano-5-[3-[(2S)-1-[(5-ethyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl]phenyl]pyridin-2-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C26H28N6O2S/c1-5-22-16-29-26(35-22)31-25(34)17(2)18-8-6-9-19(12-18)21-13-20(14-27)24(28-15-21)30-23(33)10-7-11-32(3)4/h6-10,12-13,15-17H,5,11H2,1-4H3,(H,28,30,33)(H,29,31,34)/b10-7+/t17-/m0/s1

InChI Key

ZPXRXBCRPSLNKW-JEJOPICUSA-N

Isomeric SMILES

CCC1=CN=C(S1)NC(=O)[C@@H](C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)/C=C/CN(C)C)C#N

Canonical SMILES

CCC1=CN=C(S1)NC(=O)C(C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)C=CCN(C)C)C#N

Origin of Product

United States

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